molecular formula C15H17Br2FO2S2 B1148540 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate CAS No. 1237479-39-8

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B1148540
CAS No.: 1237479-39-8
M. Wt: 472.225
InChI Key: SOEJTOAKIMQIGL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (TTF) is the synthesis of diketopyrrolopyrrole (DPP) based low band polymers . These polymers are used in the fabrication of organic field-effect transistors (OFETs), which are key components in organic electronics.

Mode of Action

TTF interacts with its targets by serving as a monomer in the polymerization process to form DPP-based low band polymers . The resulting polymers have unique electronic properties that make them suitable for use in OFETs.

Biochemical Pathways

The biochemical pathway primarily affected by TTF is the polymerization process of DPP-based low band polymers . The downstream effects include the creation of polymers with specific electronic properties that are beneficial for the operation of OFETs.

Result of Action

The molecular effect of TTF’s action is the formation of DPP-based low band polymers . On a cellular level, or more accurately on a device level, these polymers contribute to the efficient operation of OFETs, leading to improved performance of organic electronic devices.

Biochemical Analysis

Biochemical Properties

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of low band-gap polymers. It interacts with various enzymes and proteins involved in polymerization processes. The compound’s bromine and fluorine atoms contribute to its reactivity, allowing it to form stable bonds with other molecules. These interactions are essential for the formation of high-performance polymers used in electronic devices .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s unique structure allows it to inhibit or activate specific enzymes, leading to changes in gene expression. These interactions are crucial for its role in the synthesis of low band-gap polymers and other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound is relatively stable under controlled conditions, but its degradation products can influence cellular processes over time. Long-term studies are necessary to determine the full extent of its temporal effects in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses could lead to toxic or adverse effects. Threshold effects and potential toxicity at high doses need to be carefully evaluated to ensure safe usage in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which the compound is involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its role in various cellular processes .

Comparison with Similar Compounds

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their electronic properties and applications. The unique combination of bromine and fluorine atoms in this compound makes it particularly suitable for low band-gap polymer synthesis .

Properties

IUPAC Name

2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEJTOAKIMQIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br2FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729406
Record name 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237479-39-8
Record name 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes the FTT derivative a desirable component in donor materials for OPVs?

A1: The FTT derivative possesses several properties beneficial for OPV applications. Firstly, when incorporated into conjugated polymers, it contributes to a low bandgap, as seen in the polymer PTTBDT-FTT which exhibits a bandgap of 1.55 eV . This low bandgap allows for broader absorption of sunlight, enhancing the cell's ability to capture light energy. Secondly, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are well-suited for efficient charge transfer processes within the OPV device .

Q2: How does the structure of the FTT derivative impact the performance of the OPV device?

A2: The FTT derivative contributes to the planar structure of the conjugated polymer, which promotes strong π–π stacking between polymer chains . This enhanced stacking facilitates charge transport within the active layer of the OPV, leading to improved device performance. Furthermore, studies have shown that incorporating the FTT derivative alongside other specific building blocks, like alkylthio-selenophene substituted benzodithiophene, can further enhance the open-circuit voltage (Voc) and power conversion efficiency (PCE) of the resulting OPVs .

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